molecular formula C7H8BFO3 B1387599 4-Fluoro-3-methoxyphenylboronic acid CAS No. 854778-31-7

4-Fluoro-3-methoxyphenylboronic acid

Cat. No. B1387599
M. Wt: 169.95 g/mol
InChI Key: LUJMSRVFSBMEOY-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C7H8BFO3 . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Synthesis Analysis

Boronic acids, including 4-Fluoro-3-methoxyphenylboronic acid, can be synthesized using various methods. They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methoxyphenylboronic acid consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methoxy group .


Chemical Reactions Analysis

4-Fluoro-3-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also participate in Suzuki coupling using microwave and triton B catalyst .


Physical And Chemical Properties Analysis

4-Fluoro-3-methoxyphenylboronic acid has an average mass of 169.946 Da and a monoisotopic mass of 170.055054 Da . It is a solid compound .

Scientific Research Applications

  • Sensing Applications Boronic acids are increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

  • Biological Labelling, Protein Manipulation and Modification The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .

  • Separation Technologies Boronic acids are used in separation technologies . They are also used for electrophoresis of glycated molecules .

  • Development of Therapeutics Boronic acids are used in the development of therapeutics . They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

  • Chemical Biology In chemical biology, boronic acids are used in the detection and sensing of peroxides, recognition and sensing of the tetraserine motif in protein, development of new MRI contrast agents, cell-surface carbohydrate biomarker recognition, and development of boronic acids-modified aptamers and boronic acid-modified proteins for various sensing and purification applications .

  • Medicinal Chemistry In medicinal chemistry, boronic acids are used in the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or the cancer cell surface, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces .

  • Synthetic Receptors for Low Molecular Compounds Boronic acids have been further developed in the established area of synthetic receptors for low molecular compounds . Some novel detection methodologies were introduced .

  • Interference in Signalling Pathways and Enzyme Inhibition Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways and enzyme inhibition .

  • Cell Delivery Systems Boronic acids are used in cell delivery systems . They are also used in the development of pH-responsive devices .

  • Recognition and Detection of Glycans In medicinal chemistry, boronic acids are used in the recognition and detection of glycans on proteins or the cancer cell surface .

  • Delivery of siRNAs Boronic acids are used in the delivery of siRNAs .

  • Recognition of RNA or Bacterial Surfaces Boronic acids are used in the recognition of RNA or bacterial surfaces .

Safety And Hazards

4-Fluoro-3-methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Acute Tox. 4 Oral - Eye Irrit. 2. Precautionary measures include rinsing immediately with plenty of water, also under the eyelids, for at least 15 minutes in case of contact .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, including 4-Fluoro-3-methoxyphenylboronic acid, there is a growing interest in extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJMSRVFSBMEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659396
Record name (4-Fluoro-3-methoxyphenyl)boronic acid
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Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxyphenylboronic acid

CAS RN

854778-31-7
Record name 4-Fluoro-3-methoxyphenylboronic acid
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Record name 4-Fluoro-3-methoxyphenylboronic acid
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Record name (4-Fluoro-3-methoxyphenyl)boronic acid
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Record name (4-fluoro-3-methoxyphenyl)boronic acid
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Record name 4-Fluoro-3-methoxyphenylboronic acid
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Synthesis routes and methods

Procedure details

To a solution of 23B (2.7 g, 13.1 mmol) in THF (25 mL) at −78° C. was added n-BuLi (1.6 M in hexanes, 11.0 mL, 17.7 mmol). The mixture was stirred at −78° C. for 40 min before trimethyl borate (2.7 mL, 24.3 mmol) was added. The reaction was left stirring from −78° C. to rt over 18 h. It was quenched with 1.0 N HCl (40 mL), extracted with EtOAc, washed with brine and dried over Na2SO4. After evaporation of the solvent, the crude solid product was triturated with EtOAc/hexanes (1:4). After filtration, 23C (0.75 g, 35% yield) was collected as a white solid. 1H NMR (400 MHz, Methanol-d4) δ ppm 3.86 (s, 3H) 7.03-7.45 (m, 3H).
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Luliński, J Serwatowski, A Zaczek - 2006 - Wiley Online Library
The lithiation/boronation of 1,4‐dihalobenzenes (Hal = F, Cl, Br) bearing various functional groups in the 2‐position was investigated using lithium diisopropylamide (LDA) as the …
YA Al-Soud, NA Al-Masoudi, HH Al-Suod… - … für Naturforschung B, 2012 - degruyter.com
The development of new HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) offers the possibility of generating structures of increased potency. To this end, a series of 1-(1-…
Number of citations: 6 www.degruyter.com
M Šála, KR Hollinger, AG Thomas… - Journal of medicinal …, 2020 - ACS Publications
… Prepared by method A from 4-fluoro-3-methoxyphenylboronic acid in 72% yield. Chromatography: (1) CH 2 Cl 2 –ethanol 15:1, (2) reverse-phase flash chromatography (C18, 50 g, …
Number of citations: 30 pubs.acs.org
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com

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